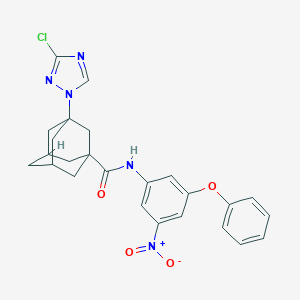
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has potential applications in the field of medicinal chemistry due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide involves the inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain receptors, such as the cannabinoid receptor CB1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide are still being studied. However, it has been shown to have anticancer activity in vitro and in vivo, as well as activity against certain types of bacteria and fungi. This compound has also been shown to have an effect on the endocannabinoid system, which plays a role in pain sensation, appetite, and mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide in lab experiments is its ability to inhibit HDACs, which can lead to changes in gene expression. Additionally, this compound has been shown to have activity against certain types of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide. One direction is the optimization of the synthesis method to improve yield and purity. Additionally, further studies are needed to determine the full range of biological activities of this compound, as well as its potential toxicity. Another direction is the development of new derivatives of this compound with improved activity and selectivity. Finally, this compound may have potential applications in the development of new drugs for the treatment of cancer, bacterial and fungal infections, and other diseases.
Synthesemethoden
The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide involves the reaction of 3-chloro-1H-1,2,4-triazole with 3-nitro-5-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1-adamantylamine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to yield the final product. The synthesis of this compound has been reported in several scientific journals and has been optimized to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide has potential applications in the field of medicinal chemistry due to its ability to inhibit certain enzymes and receptors. This compound has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Additionally, this compound has been shown to have activity against certain types of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
Produktname |
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide |
|---|---|
Molekularformel |
C25H24ClN5O4 |
Molekulargewicht |
493.9 g/mol |
IUPAC-Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C25H24ClN5O4/c26-23-27-15-30(29-23)25-12-16-6-17(13-25)11-24(10-16,14-25)22(32)28-18-7-19(31(33)34)9-21(8-18)35-20-4-2-1-3-5-20/h1-5,7-9,15-17H,6,10-14H2,(H,28,32) |
InChI-Schlüssel |
GDTISWHJGTWRDK-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC(=CC(=C5)OC6=CC=CC=C6)[N+](=O)[O-] |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC(=CC(=C5)OC6=CC=CC=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Chlorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B269644.png)
![1-(3-bromophenyl)-5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B269648.png)
![2-[3-(1H-perimidin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B269655.png)
![6-Amino-3-{[(4-cyano-3,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B269658.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-[2-(5-methylfuran-2-yl)phenyl]acetamide](/img/structure/B269659.png)
![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
methanone](/img/structure/B269661.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B269665.png)
![4-(2,4-Dichlorophenyl)-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B269667.png)

![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)